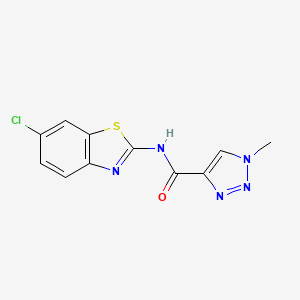

![molecular formula C13H10N4OS B6580137 N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1207008-13-6](/img/structure/B6580137.png)

N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide” is a complex organic compound. It contains a benzothiadiazole core, which is a type of heterocyclic compound. The molecule also contains a pyridin-2-yl group and a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a bimetallic metal–organic framework material, Fe2Ni-BDC, was used to catalyze the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . Another study reported the synthesis of N-(pyridin-2-yl)amides from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as single-crystal X-ray diffraction, spectroscopic techniques, and computational methods . These studies often involve geometry optimization, calculation of vibrational frequencies, and analysis of molecular surfaces.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP . In another study, 3-bromoimidazopyridines were obtained via one-pot tandem cyclization/bromination .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the melting point and NMR spectra of similar compounds have been reported .Mechanism of Action

Target of Action

The compound N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) group . This group has been extensively researched for use in photovoltaics or as fluorescent sensors

Mode of Action

The BTZ motif, to which this compound belongs, is known for its strong electron-accepting properties . The presence of an intramolecular charge transfer mechanism during light absorption has been observed, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

The BTZ group has been researched for photocatalytic applications . The compound’s interaction with its targets can lead to changes in optoelectronic and photophysical properties . .

Result of Action

The compound has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets show high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching . The unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of light as a “traceless” reagent has been discussed in the context of photocatalysis . .

Advantages and Limitations for Lab Experiments

N-Pyr-BTD-C has several advantages for use in lab experiments. It is relatively easy to synthesize, and its fluorescence quenching reaction is reversible, meaning that the molecule can be used multiple times. Additionally, the molecule is relatively stable and can be stored at room temperature. However, the molecule is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

N-Pyr-BTD-C has numerous potential future directions that could be explored. One potential direction is to further investigate the molecule's potential use in the detection of DNA damage. Additionally, the molecule could be used to study protein-protein interactions, as well as to investigate enzyme kinetics. Furthermore, the molecule could be used to develop new fluorescent probes for the imaging of cells. Finally, the molecule could be used to develop new fluorescent sensors for the detection of metal ions and other analytes.

Synthesis Methods

N-Pyr-BTD-C is synthesized through a two-step process. The first step involves the reaction of pyridine and benzoyl chloride to form a benzoylpyridine intermediate. This intermediate is then reacted with 2,1,3-benzothiadiazole-5-carboxylic acid in the presence of an acid catalyst to form the final product, N-Pyr-BTD-C.

Scientific Research Applications

N-Pyr-BTD-C has been studied for its potential use in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems, as a fluorescent sensor for the detection of metal ions, and as a fluorescent probe for the imaging of cells. Additionally, N-Pyr-BTD-C has been used in the detection of DNA damage, in the study of protein-protein interactions, and in the investigation of enzyme kinetics.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide are largely determined by its electron donor-acceptor (D-A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors

Cellular Effects

Compounds with similar structures have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-13(15-8-10-3-1-2-6-14-10)9-4-5-11-12(7-9)17-19-16-11/h1-7H,8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXBGSPFPFRNME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)

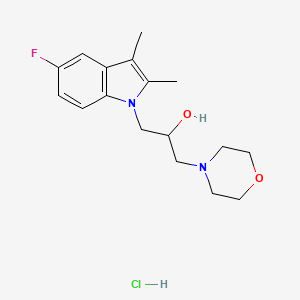

![1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B6580089.png)

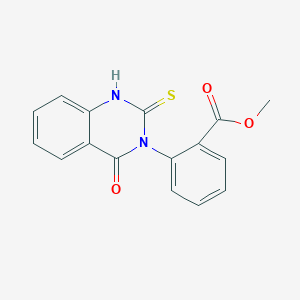

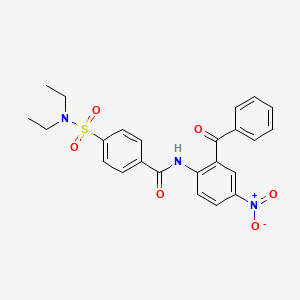

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)

![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)

![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)

![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)

![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)

![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)

![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)

![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)